molecular formula C17H11F2N B13339901 3,5-Bis(4-fluorophenyl)pyridine

3,5-Bis(4-fluorophenyl)pyridine

Cat. No.: B13339901
M. Wt: 267.27 g/mol
InChI Key: VADPXIGMOXTOSZ-UHFFFAOYSA-N
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Description

3,5-Bis(4-fluorophenyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in the aromatic ring significantly influences its reactivity and stability, making it an important compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-fluorophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-fluorophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different pyridine-based compounds .

Scientific Research Applications

3,5-Bis(4-fluorophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 4-fluorophenyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H11F2N

Molecular Weight

267.27 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)pyridine

InChI

InChI=1S/C17H11F2N/c18-16-5-1-12(2-6-16)14-9-15(11-20-10-14)13-3-7-17(19)8-4-13/h1-11H

InChI Key

VADPXIGMOXTOSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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